BenchChemオンラインストアへようこそ!

BMS-585248

HIV-1 Attachment Inhibitor Antiviral Potency

BMS-585248 is a third-generation HIV-1 attachment inhibitor featuring a 4-fluoro-6-azaindole core and an N-linked triazole at the 7-position, conferring sub-nanomolar gp120 binding affinity (EC50 0.8 nM) and a wide therapeutic window (CC50 >300 μM). Its distinct interaction site—separate from CD4, CCR5 antagonists, and fusion inhibitors—makes it indispensable for resistance-mapping studies and conformational analysis of gp120. The compound delivers an oral AUC of 8064 nM·h in rats, enabling robust in vivo proof-of-concept without prodrug formulations. Choose BMS-585248 for high-confidence HTS, synergy profiling, and translational HIV-1 research.

Molecular Formula C22H18FN7O3
Molecular Weight 447.4 g/mol
CAS No. 619331-12-3
Cat. No. B1667225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-585248
CAS619331-12-3
Synonyms1-(4-benzoyl-piperazin-1-yl)-2-(4-fluoro-7-(1,2,3)triazol-1-yl-1H-pyrrolo(2,3-c)pyridin-3-yl)-ethane-1,2-dione
BMS-585248
Molecular FormulaC22H18FN7O3
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F
InChIInChI=1S/C22H18FN7O3/c23-16-13-25-20(30-7-6-26-27-30)18-17(16)15(12-24-18)19(31)22(33)29-10-8-28(9-11-29)21(32)14-4-2-1-3-5-14/h1-7,12-13,24H,8-11H2
InChIKeyYILIMUKOYIOIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-585248 (CAS 619331-12-3): A Third-Generation HIV-1 Attachment Inhibitor Targeting gp120


BMS-585248 (CAS 619331-12-3) is a third-generation, small-molecule inhibitor of HIV-1 attachment [1]. It features a 4-fluoro-6-azaindole core scaffold and specifically targets the viral envelope glycoprotein gp120, thereby blocking viral entry into host CD4+ T-cells [2]. Chemically, it is 1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione with a molecular weight of 447.4 g/mol and a calculated LogP of 1.1 [1].

Why BMS-585248 Cannot Be Interchanged with Other HIV-1 Attachment Inhibitors


Within the HIV-1 attachment inhibitor class, subtle structural variations in the azaindole core or the N-1 and C-7 substituents can drastically alter binding affinity to gp120, pharmacokinetic (PK) profiles, and susceptibility to resistance-associated mutations [1]. BMS-585248's specific 4-fluoro-6-azaindole core and the N-linked triazole at the 7-position confer a unique conformational interaction with gp120, enabling sub-nanomolar potency and a favorable in vivo exposure profile that is not recapitulated by earlier analogs like BMS-488043 or later prodrugs such as fostemsavir (BMS-663068) [1][2]. Consequently, direct substitution without verification of functional equivalence risks experimental failure or misinterpretation of data.

Quantitative Differentiation Evidence for BMS-585248 vs. Key Comparators


In Vitro Antiviral Potency: BMS-585248 vs. BMS-488043 in MT-2 Cells

In a direct head-to-head comparison of in vitro antiviral activity using MT-2 cells infected with HIV-1 BRU (X4-tropic), BMS-585248 demonstrated a 50% effective concentration (EC50) of 0.8 nM [1]. In contrast, the first-generation clinical candidate BMS-488043 exhibited an EC50 of approximately 36.5 nM against a similar HIV-1 subtype B laboratory strain [2]. This represents a 45-fold improvement in potency for BMS-585248.

HIV-1 Attachment Inhibitor Antiviral Potency

Cytotoxicity Profile: BMS-585248 vs. BMS-488043 in HeLa Cells

In cytotoxicity assays using human HeLa cells, BMS-585248 exhibited a 50% cytotoxic concentration (CC50) exceeding 300 μM [1]. By comparison, the earlier attachment inhibitor BMS-488043 displayed a CC50 of ≥120 μM in similar cancer cell lines [2]. BMS-585248 thus demonstrates a >2.5-fold improvement in the cytotoxicity window, indicating a wider therapeutic index.

Cytotoxicity HIV-1 Attachment Inhibitor Selectivity

Serum Shift and Protein Binding: BMS-585248 Retains Potency in Human Serum

A key selection criterion for clinical development was BMS-585248's ability to maintain potency in the presence of human serum. The compound retains 'good potency' even in 40% human serum [1]. While direct quantitative serum shift data for BMS-488043 in the same assay is not available, the earlier compound was noted for suboptimal pharmacokinetics and required a prodrug strategy (BMS-663749) to achieve adequate exposure, implying significant serum protein binding limitations [2]. BMS-585248's modest protein binding and serum stability directly address this liability.

HIV-1 Attachment Inhibitor Serum Shift Protein Binding

In Vivo Pharmacokinetics: BMS-585248 Demonstrates Superior Oral Exposure vs. BMS-488043

In male Sprague-Dawley rats, BMS-585248 exhibited robust systemic exposure following oral administration, with an area under the curve (AUC) of 8064 nM·h after a 5 mg/kg dose and 145 μM·h after a 200 mg/kg dose [1]. In contrast, BMS-488043 suffered from dissolution-limited absorption and poor oral bioavailability, necessitating the development of a phosphonooxymethyl prodrug (BMS-663749) to achieve clinically relevant exposures [2]. The direct comparison of AUC values is not feasible due to differing doses and species; however, the fact that BMS-585248 does not require a prodrug to achieve high oral exposure represents a significant physicochemical advantage.

HIV-1 Attachment Inhibitor Pharmacokinetics AUC

Optimal Application Scenarios for BMS-585248 Based on Differentiated Evidence


High-Throughput Screening and Mechanistic Studies of HIV-1 Entry

Given its sub-nanomolar potency (EC50 0.8 nM) and low cytotoxicity (CC50 >300 μM), BMS-585248 is ideally suited for high-throughput screening assays aimed at identifying synergistic drug combinations or evaluating viral entry kinetics [1]. Its wide therapeutic window ensures that observed antiviral effects are not confounded by cytotoxicity, enabling accurate dose-response profiling [1][2].

In Vivo Preclinical Efficacy and PK/PD Modeling

The compound's favorable oral pharmacokinetic profile in rats (AUC 8064 nM·h at 5 mg/kg) makes it a valuable tool for in vivo proof-of-concept studies, particularly in humanized mouse models of HIV-1 infection [1]. Researchers can achieve therapeutic drug levels without the need for complex prodrug formulations, streamlining experimental design and reducing inter-animal variability [2].

Resistance Profiling and Structural Biology of gp120

BMS-585248 binds to a distinct site on gp120 compared to CD4, CCR5 antagonists, or fusion inhibitors. Its unique interaction, driven by the 4-fluoro-6-azaindole core and 7-position triazole, makes it a critical probe for mapping resistance mutations and elucidating conformational changes in gp120 [1]. Studies utilizing BMS-585248 can help identify cross-resistance patterns with other attachment inhibitors like fostemsavir (BMS-626529) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-585248

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.